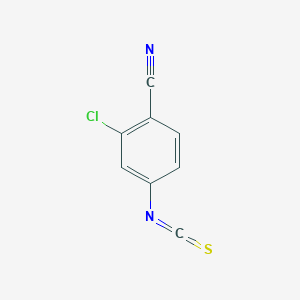
2-Chloro-4-isothiocyanatobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-isothiocyanatobenzonitrile is an organic compound with the chemical formula C8H3ClN2S. It is a white crystalline solid with a melting point of 104-106°C and a density of 1.43 g/cm³ . This compound is slightly soluble in water but soluble in organic solvents such as ethanol and dichloromethane . It is primarily used as an intermediate in the synthesis of organic photosensitive materials, dyes, and pharmaceutical intermediates .
Métodos De Preparación
The preparation of 2-Chloro-4-isothiocyanatobenzonitrile involves several steps:
Reaction of 2,4-dichloroaniline with carbon disulfide: This generates 2,4-dichloro-6-isothiocyanoaniline.
Reaction with copper bromide: The product from the first step reacts with copper bromide to form 2-bromo-4-isothiocyanoaniline.
Reaction with sodium cyanide under alkaline conditions: Finally, 2-bromo-4-isothiocyanoaniline reacts with sodium cyanide under alkaline conditions to produce this compound.
Análisis De Reacciones Químicas
2-Chloro-4-isothiocyanatobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro and isothiocyanato groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Common Reagents and Conditions: Typical reagents include carbon disulfide, copper bromide, and sodium cyanide, with reactions often conducted under alkaline conditions.
Aplicaciones Científicas De Investigación
2-Chloro-4-isothiocyanatobenzonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-isothiocyanatobenzonitrile involves its reactivity with various molecular targets. The isothiocyanato group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its use in the synthesis of complex organic molecules and pharmaceutical intermediates .
Comparación Con Compuestos Similares
2-Chloro-4-isothiocyanatobenzonitrile can be compared with other isothiocyanate-containing compounds, such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the chloro and nitrile groups.
4-Isothiocyanatobenzonitrile: Similar structure but without the chloro substituent.
2-Chloro-4-nitrobenzonitrile: Contains a nitro group instead of an isothiocyanato group, leading to different reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which confer its specific reactivity and utility in various applications.
Propiedades
IUPAC Name |
2-chloro-4-isothiocyanatobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2S/c9-8-3-7(11-5-12)2-1-6(8)4-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOBPKIQMNOCBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
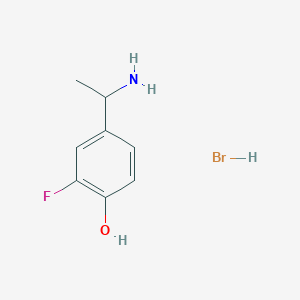
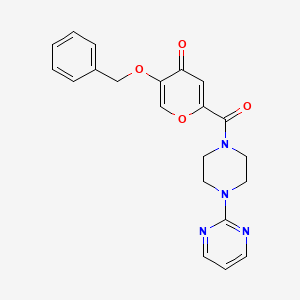
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2851064.png)
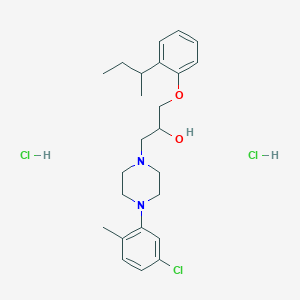
![4-[(2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl)oxy]butanoic acid](/img/structure/B2851068.png)
![1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2851070.png)

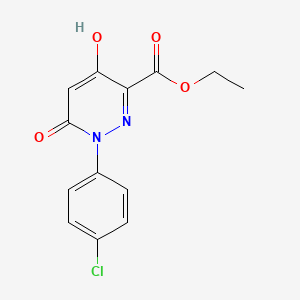
![1-(2,6-Dimethylmorpholin-4-yl)-2-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]ethanone](/img/structure/B2851073.png)


![2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2851082.png)


